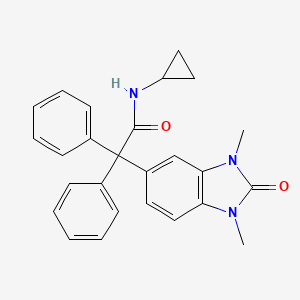

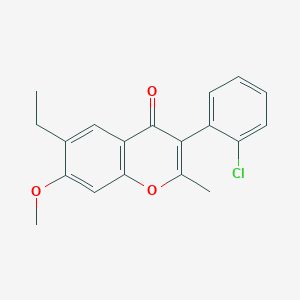

![molecular formula C15H16Cl2N2OS B5720421 N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide](/img/structure/B5720421.png)

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide, also known as Diclazuril, is a chemical compound that belongs to the benzene and substituted derivatives class. This compound is widely used in veterinary medicine as an antiprotozoal agent for the treatment of coccidiosis in poultry and rabbits. Coccidiosis is a parasitic disease that affects the intestinal tract of animals, causing diarrhea, weight loss, and even death in severe cases.

Mecanismo De Acción

The mechanism of action of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide is not fully understood, but it is believed to inhibit the development of the parasite within the host by interfering with the metabolism of the parasite. This compound acts on the sporozoites and schizonts stages of the parasite, preventing the development of the oocysts.

Biochemical and Physiological Effects:

This compound has been shown to have a low toxicity profile in animals, with no significant adverse effects reported at therapeutic doses. However, some studies have reported mild gastrointestinal disturbances and decreased feed intake in treated animals. This compound is rapidly absorbed after oral administration, and its bioavailability is high.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide is a potent and effective antiprotozoal agent, making it an ideal candidate for laboratory experiments aimed at studying the pathogenesis of coccidiosis and other protozoal diseases. However, its use is limited to veterinary medicine, and its application in human medicine is not well established.

Direcciones Futuras

Future research on N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide could focus on the development of new formulations and delivery methods to improve its efficacy and reduce its side effects. Additionally, the potential use of this compound in combination with other antiprotozoal agents could be explored to enhance its therapeutic effects. Further studies on the mechanism of action of this compound could also provide insights into the development of new drugs for the treatment of protozoal diseases.

Métodos De Síntesis

The synthesis of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide involves the reaction of 2,4-dichlorophenyl isothiocyanate with 2-amino-2-methyl-1-propanol in the presence of a base, followed by the reaction of the resulting intermediate with 2-ethylbutyryl chloride. The final product is obtained after purification by recrystallization.

Aplicaciones Científicas De Investigación

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide has been extensively studied for its antiprotozoal activity against various species of Eimeria, the causative agent of coccidiosis. Several studies have demonstrated the efficacy of this compound in reducing oocyst shedding, improving weight gain, and reducing the severity of clinical signs in infected animals. This compound has also been tested for its efficacy against other protozoal parasites, such as Toxoplasma gondii and Neospora caninum.

Propiedades

IUPAC Name |

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16Cl2N2OS/c1-3-9(4-2)14(20)19-15-18-13(8-21-15)11-6-5-10(16)7-12(11)17/h5-9H,3-4H2,1-2H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIUAMQFNEYGWHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NC1=NC(=CS1)C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16Cl2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl {[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5720355.png)

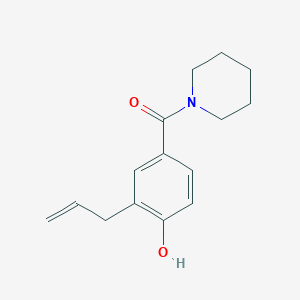

![4-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]phenol](/img/structure/B5720374.png)

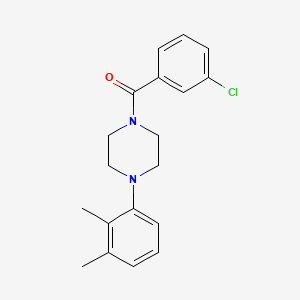

![N'-[(3-cyclopentylpropanoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5720377.png)

![1-(3-methoxyphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine](/img/structure/B5720429.png)

![3-{[2-chloro-6-ethoxy-4-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5720432.png)

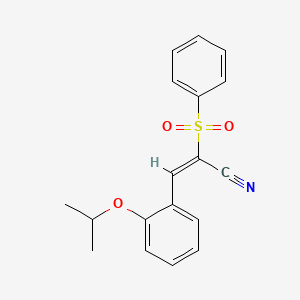

![4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5720436.png)